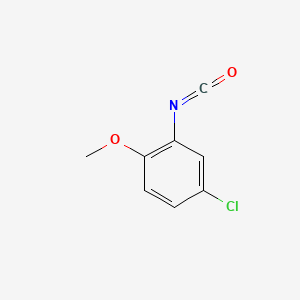
5-Chloro-2-methoxyphenyl isocyanate
Descripción general
Descripción
5-Chloro-2-methoxyphenyl isocyanate, also known as 4-chloro-2-isocyanato-1-methoxybenzene, is an organic building block containing an isocyanate group . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The molecular formula of this compound is C8H6ClNO2 . The InChI code is 1S/C8H6ClNO2/c1-12-8-3-2-6(9)4-7(8)10-5-11/h2-4H,1H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 183.59 . It has a boiling point of 58-62°C . The density is 1.22 g/cm3 .Aplicaciones Científicas De Investigación
1. Helical Structure Studies in Polymer Chemistry
5-Chloro-2-methoxyphenyl isocyanate (5-CMPI) has been studied for its applications in polymer chemistry. Research has shown its relevance in studying the helical structures of polymers. For example, oligomerization of phenyl isocyanate derivatives, including m-methoxyphenyl isocyanate, was used to obtain oligomers with optically active groups. These oligomers demonstrated specific rotation values that suggest a one-handed helical structure, which is essential in understanding polymer properties and behaviors (Maeda & Okamoto, 1998).
2. Role in Synthesis of Bioactive Compounds
In the field of medicinal chemistry, 5-CMPI plays a role in the synthesis of bioactive compounds. For instance, its derivatives have been synthesized and evaluated for their inhibitory activities against enzymes like lipoxygenases. These compounds have shown moderately good activities, suggesting their potential in developing new therapeutic agents (Aziz‐ur‐Rehman et al., 2016).
3. Application in Asymmetric Polymerization
5-CMPI is also significant in the study of asymmetric polymerization. This process involves using chiral anionic initiators to polymerize various isocyanates, including m-methoxyphenyl isocyanate. The resulting polymers show optical activity, indicating the influence of the chiral initiator on the polymer chain's helicity. This research provides insights into the development of novel polymers with specific optical properties (Okamoto, Matsuda, Nakano, & Yashima, 1994).
4. Analytical Applications in Occupational Hygiene
5-CMPI has applications in occupational hygiene, particularly in monitoring isocyanate exposure. Techniques like high-performance liquid chromatography with electrochemical detection utilize derivatives of isocyanates, including 5-CMPI, for the sensitive determination of these compounds in the air. This is vital for ensuring safe working environments in industries where isocyanates are used (Warwick, Bagon, & Purnell, 1981).
5. Exploration in Fluorescence Studies
Research in fluorescence studies has explored the quenching mechanisms of compounds like 5-chloro-2-methoxyphenylboronic acid, a derivative of 5-CMPI. These studies are important for understanding the photophysical properties of these compounds, which can be applied in the development of optical sensors and other photonic devices (Geethanjali, Nagaraja, & Melavanki, 2015).
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-2-isocyanato-1-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c1-12-8-3-2-6(9)4-7(8)10-5-11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRZZFCLBUGMMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30970782 | |
| Record name | 4-Chloro-2-isocyanato-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55440-54-5, 63429-99-2 | |
| Record name | 4-Chloro-2-isocyanato-1-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55440-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-methoxyphenyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063429992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-2-isocyanato-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-isocyanato-1-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B3024673.png)











![Ethanol, 2-[[4-chloro-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]amino]-](/img/structure/B3024694.png)

